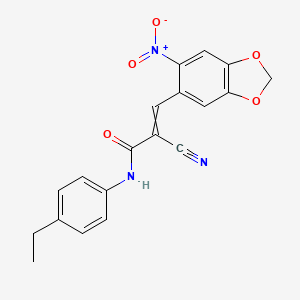

2-cyano-N-(4-ethylphenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide

Description

2-cyano-N-(4-ethylphenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide is a cyanoenamide derivative featuring a nitro-substituted benzodioxol ring and a 4-ethylphenyl amide group. The compound’s synthesis likely involves coupling reactions similar to those described for structurally related molecules, such as the use of HATU/DIPEA for amide bond formation and HPLC purification to achieve >95% purity . Analytical characterization via $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS is critical for confirming its structure .

Properties

IUPAC Name |

2-cyano-N-(4-ethylphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5/c1-2-12-3-5-15(6-4-12)21-19(23)14(10-20)7-13-8-17-18(27-11-26-17)9-16(13)22(24)25/h3-9H,2,11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVCITFUICJSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyano-N-(4-ethylphenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C15H14N2O4

- Molecular Weight : 286.28 g/mol

Anticancer Properties

Research indicates that nitro-substituted compounds, similar to this compound, often exhibit significant anticancer activity. A study on nitrobenzoate-derived compounds demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models . Specifically, these compounds have been shown to target tubulin polymerization, which is crucial for cancer cell division and metastasis.

Anti-inflammatory Effects

Nitro compounds are also recognized for their anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cancer. The ability of nitrobenzoate compounds to suppress inflammatory pathways suggests that this compound could be beneficial in treating inflammatory conditions .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Angiogenesis : Similar nitro compounds have shown potential in inhibiting angiogenesis, which is the formation of new blood vessels that tumors require for growth .

- Cell Cycle Arrest : Compounds with similar structures have been reported to induce cell cycle arrest in cancer cells, thereby preventing further proliferation .

- Induction of Apoptosis : The ability to trigger programmed cell death is a critical mechanism for anticancer agents .

Study 1: Anticancer Activity in vitro

A recent study evaluated the anticancer efficacy of various nitrobenzoate derivatives against human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The study highlighted the potential of such compounds as lead candidates for further development in cancer therapy.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of nitro-substituted compounds in animal models of inflammatory diseases. The findings revealed that these compounds reduced markers of inflammation and improved clinical outcomes in treated subjects, suggesting a promising therapeutic role for this compound.

Data Summary Table

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Physicochemical Properties

- Hydrogen Bonding: The nitro group in the benzodioxol ring (target) acts as a hydrogen bond acceptor, while the hydroxy group in CAS 866156-40-3 serves as a donor. This difference may influence crystal packing (e.g., via $ \pi $-stacking or hydrogen-bonded networks) .

- Lipophilicity : The chloro substituent in the analog increases LogP compared to the target’s ethyl group, which has a moderate hydrophobic effect .

Crystallographic and Computational Insights

- Crystal Packing : Tools like SHELX and Mercury () enable comparison of crystal structures. The nitro group in the target compound may promote denser packing via dipole interactions, whereas the CF$_3$ group in CAS 866156-40-3 could lead to steric hindrance .

- Conformational Analysis : The hydroxy-methoxyphenyl group in CAS 866156-40-3 may adopt a planar conformation due to intramolecular hydrogen bonding, unlike the more rigid benzodioxol ring in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.